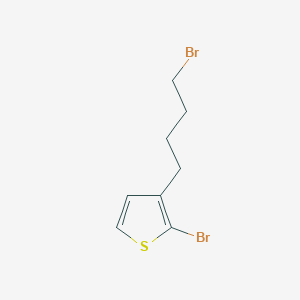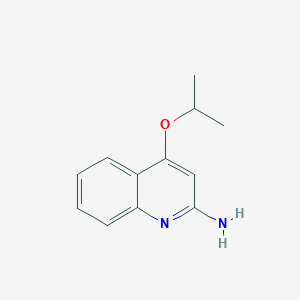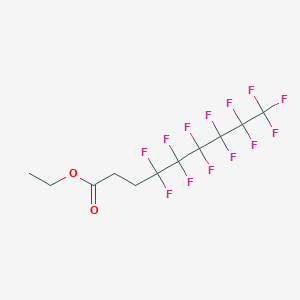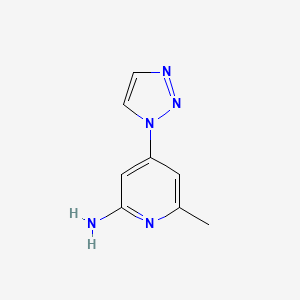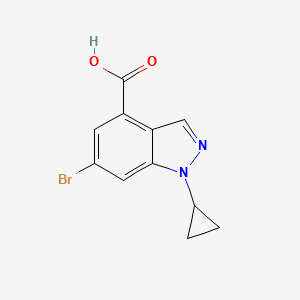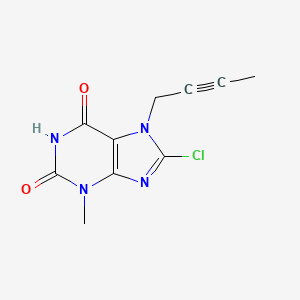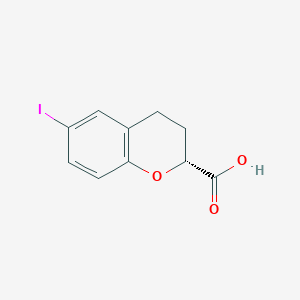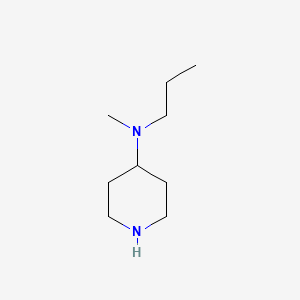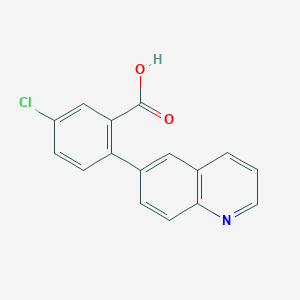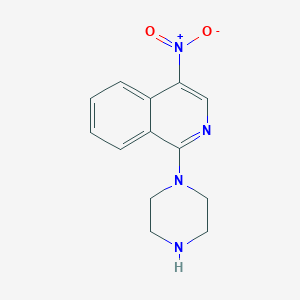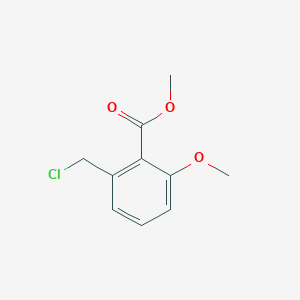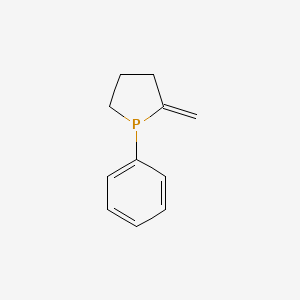![molecular formula C10H12O3 B8544830 [3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B8544830.png)
[3-(1,3-dioxolan-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1,3-dioxolan-2-yl)phenyl]methanol is an organic compound that features a benzyl alcohol moiety attached to a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[3-(1,3-dioxolan-2-yl)phenyl]methanol can be synthesized through the reaction of benzyl alcohol with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(1,3-dioxolan-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride in dry ether.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzyl derivatives .
Applications De Recherche Scientifique
[3-(1,3-dioxolan-2-yl)phenyl]methanol has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of polymers, rubber goods, and paint materials.
Mécanisme D'action
The mechanism of action of [3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with molecular targets through its hydroxyl and dioxolane functional groups. These interactions can lead to the formation of stable intermediates, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxane derivatives
- 1,3-Dioxolane derivatives
- Benzyl alcohol derivatives
Uniqueness
[3-(1,3-dioxolan-2-yl)phenyl]methanol is unique due to its combination of a benzyl alcohol moiety with a 1,3-dioxolane ring, providing distinct reactivity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
[3-(1,3-dioxolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C10H12O3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10-11H,4-5,7H2 |
Clé InChI |
YYTSEFIKDBVCGF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=CC(=C2)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-Bis(4-phenylphenyl)-6-[4-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B8544756.png)
